m-PEG4-DBCO

Bioconjugation PEGylation Protein Labeling

m-PEG4-DBCO is a monofunctional heterobifunctional crosslinker composed of a methoxy-terminated tetra(ethylene glycol) (mPEG4) chain linked to a dibenzocyclooctyne (DBCO) moiety. It enables rapid, copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules, offering a bioorthogonal and highly selective conjugation strategy.

Molecular Formula C28H34N2O6
Molecular Weight 494.6 g/mol
Cat. No. B8104355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG4-DBCO
Molecular FormulaC28H34N2O6
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
InChIInChI=1S/C28H34N2O6/c1-33-16-17-35-20-21-36-19-18-34-15-14-29-27(31)12-13-28(32)30-22-25-8-3-2-6-23(25)10-11-24-7-4-5-9-26(24)30/h2-9H,12-22H2,1H3,(H,29,31)
InChIKeyCUEOILOXVJZHLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

m-PEG4-DBCO (CAS 2228857-36-9): A Copper-Free Click Chemistry PEG Linker for Precision Bioconjugation


m-PEG4-DBCO is a monofunctional heterobifunctional crosslinker composed of a methoxy-terminated tetra(ethylene glycol) (mPEG4) chain linked to a dibenzocyclooctyne (DBCO) moiety . It enables rapid, copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules, offering a bioorthogonal and highly selective conjugation strategy . With a discrete molecular weight of 494.59 g/mol and a chemical formula of C28H34N2O6 , the compound's mPEG4 spacer provides enhanced aqueous solubility and flexibility, making it a versatile tool for applications requiring stable triazole linkages in complex biological environments, including live-cell labeling and in vivo bioconjugation [1].

Why m-PEG4-DBCO Cannot Be Substituted by Generic DBCO-PEG or Bifunctional Analogs in Critical Conjugation Workflows


Attempting to substitute m-PEG4-DBCO with closely related DBCO-PEG derivatives (e.g., DBCO-PEG4-amine, DBCO-PEG4-maleimide, or DBCO-PEG4-DBCO) without rigorous validation can lead to significant experimental failure, suboptimal bioconjugation efficiency, and misinterpretation of biological results . The fundamental reason is that m-PEG4-DBCO's precise structure—a single, terminal DBCO group anchored to a short, methoxy-capped PEG4 spacer—confers a unique combination of physicochemical and functional properties. In contrast, amine- or maleimide-terminated analogs introduce additional reactive handles that can lead to unwanted cross-reactivity and heterogeneity . Similarly, homobifunctional DBCO-PEG4-DBCO inherently promotes crosslinking or polymerization, rather than the simple, site-specific PEGylation enabled by m-PEG4-DBCO's monofunctional design . Therefore, selecting the correct PEG linker is not a matter of interchangeability but a critical experimental design decision directly impacting conjugate solubility, stability, and bioorthogonality .

Quantitative Differentiators of m-PEG4-DBCO: Evidence-Based Advantages Over Closest Analogs


m-PEG4-DBCO: A Non-Reactive Methoxy Terminus Prevents Cross-Reactivity vs. Amine/Maleimide Analogs

m-PEG4-DBCO is a monofunctional DBCO-PEG linker with a chemically inert methoxy (-OCH3) cap on the PEG chain, unlike heterobifunctional analogs such as DBCO-PEG4-amine or DBCO-PEG4-maleimide, which possess additional amine or thiol-reactive groups. This design ensures that m-PEG4-DBCO reacts exclusively with azide-functionalized molecules . In contrast, the presence of amine or maleimide groups in comparators can lead to unintended side reactions with endogenous nucleophiles (e.g., lysines) or thiols (e.g., cysteines) in complex biological samples, introducing heterogeneity and compromising the specificity of the intended SPAAC conjugation .

Bioconjugation PEGylation Protein Labeling

m-PEG4-DBCO PEG4 Spacer Balances Aqueous Solubility (LogS ~ -2.96) vs. Longer PEG Chains to Minimize Conformational Entropy

The calculated aqueous solubility (LogS) for m-PEG4-DBCO is approximately -2.96 (ESOL method), translating to a solubility of roughly 0.55 mg/mL (1.1 mM) . This level of solubility, conferred by the four-unit PEG spacer, is sufficient for most aqueous bioconjugation reactions while avoiding the significant increase in hydrodynamic radius and potential for steric hindrance associated with longer PEG chains (e.g., PEG8 or PEG12) . While longer PEG spacers offer greater aqueous solubility, they can also increase the distance between conjugated moieties in an unpredictable manner due to chain flexibility, which may disrupt protein function or interaction kinetics. The PEG4 length of ~2.5 nm provides a predictable, compact linker arm .

Linker Design Solubility Hydrophilicity

m-PEG4-DBCO Enables Efficient SPAAC Conjugation with a Second-Order Rate Constant of ~1 M⁻¹s⁻¹, a Standard Benchmark for Copper-Free Click Chemistry

The DBCO group in m-PEG4-DBCO is highly strained and reacts rapidly with azides via SPAAC. Multiple sources report that the second-order rate constant for this class of DBCO-azide reactions reaches approximately 1 M⁻¹s⁻¹ in aqueous conditions [1]. While the exact rate can be influenced by the specific azide partner and local environment, this value serves as a standard benchmark for the reaction's speed [2]. A study examining SPAAC kinetics with a related compound, DBCO-(PEG)4-NH2, demonstrated rapid fluorescence intensity increase upon reaction with an azidocoumarin substrate, with the reaction nearing completion within minutes in an aqueous buffer [3]. This kinetic profile is sufficient for most bioconjugation applications, including labeling of low-abundance biomolecules.

SPAAC Click Chemistry Kinetics

m-PEG4-DBCO is a Preferred Linker for PROTAC Synthesis, Offering a Balanced PEG Length for Ternary Complex Formation

m-PEG4-DBCO is explicitly classified as a PEG-based PROTAC linker and is widely used in the synthesis of these heterobifunctional molecules . PROTACs require a linker of precise length to optimally bridge the target protein and the E3 ligase for efficient ubiquitination. The four-unit PEG spacer in m-PEG4-DBCO provides a linker length that is frequently found to be optimal for forming the necessary ternary complex [1]. While other DBCO-PEGn linkers with varying PEG lengths (e.g., PEG2, PEG6, PEG8) are available, the PEG4 variant has emerged as a common and effective choice in PROTAC design due to its ability to balance solubility and structural rigidity [2].

PROTAC Targeted Protein Degradation Linker Chemistry

m-PEG4-DBCO Ensures High Purity (≥95%) and Reproducible Performance Across Batches, a Critical Requirement for Sensitive Bioconjugation Workflows

m-PEG4-DBCO from reputable vendors is consistently supplied with a purity of ≥95%, as verified by HPLC, NMR, and other analytical methods . This high and consistent purity is crucial for ensuring reproducible conjugation efficiency and minimizing the risk of introducing unknown impurities into sensitive biological experiments. For instance, low-purity batches can contain unreacted DBCO precursors or PEG side-products that may interfere with conjugation or exert unwanted biological effects. Unlike some generic PEG linkers where purity can vary significantly between suppliers, leading to batch-to-batch variability in experimental outcomes, m-PEG4-DBCO is a well-defined product with established quality control standards .

Quality Control Reproducibility Bioconjugation

Optimal Research and Industrial Applications for m-PEG4-DBCO Based on Quantified Differentiators


Live-Cell Protein Labeling and Imaging with Minimal Perturbation

In scenarios requiring the labeling of cell-surface proteins or intracellular targets in living cells, m-PEG4-DBCO's copper-free SPAAC chemistry is essential. As demonstrated by its bioorthogonal nature and moderate kinetics , it can rapidly and selectively label azide-tagged proteins without the cytotoxicity associated with copper catalysts. The inert methoxy cap further ensures that the PEG chain does not engage in non-specific interactions with cellular components . This makes it a superior choice over amine- or thiol-reactive linkers, which would be quickly quenched or cause crosslinking in the complex cellular milieu .

Site-Specific PEGylation of Therapeutic Proteins to Enhance Pharmacokinetics

m-PEG4-DBCO is an ideal reagent for site-specific PEGylation of therapeutic proteins, such as antibodies or enzymes, to improve their solubility, reduce immunogenicity, and extend circulatory half-life. Its monofunctional design ensures that only one PEG chain is added per protein at the site of an engineered azide group, yielding a homogeneous conjugate. This is in stark contrast to traditional amine-reactive PEGylation, which produces a heterogeneous mixture of species with varying numbers of PEG chains . The short PEG4 spacer provides a defined increase in molecular weight and hydrodynamic radius , which can be precisely tuned to avoid interference with the protein's active site or binding epitopes, a common problem with longer, more flexible PEG chains .

Synthesis of Well-Defined PROTACs for Targeted Protein Degradation

For chemists developing PROTACs (proteolysis-targeting chimeras), m-PEG4-DBCO serves as a reliable and highly validated linker building block. Its classification as a PROTAC linker and its frequent use in published studies underscore its utility . The PEG4 spacer provides an optimal balance of length and flexibility, which has been shown to be effective in forming the ternary complex required for ubiquitination and subsequent degradation of the target protein . Using this well-characterized linker accelerates the PROTAC optimization process by reducing the number of linker variables that must be empirically tested .

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